REACTION_CXSMILES
|
[C:1]1(=O)O[C:4](=O)[CH2:3][CH2:2]1.[CH:8]([OH:13])(O)[CH2:9][CH2:10][CH3:11].[C:14](O)(=O)[CH2:15][CH2:16][CH2:17][CH2:18][C:19](O)=O.[CH3:24][C:25]([CH2:29][OH:30])([CH2:27]O)C>>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:14]=[CH:15][C:16]1[CH:2]=[CH:1][C:19]([CH:24]=[CH2:25])=[CH:18][CH:17]=1.[CH2:29]1[O:30][CH:25]1[CH2:27][O:13][CH2:8][C:9]1[CH:10]=[CH:11][CH:3]=[CH:2][CH:1]=1 |f:4.5.6|
|
Name
|
polyester
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
20 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
polyester
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CO)CO
|
Name
|
triglycidyl isocyanurate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
150
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
silicone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture is poured into Anticorodal moulds which
|
Type
|
TEMPERATURE
|
Details
|
have been pre-warmed to 140° C
|
Type
|
CUSTOM
|
Details
|
After removing the air
|
Type
|
CUSTOM
|
Details
|
Crystalline, soft and tough mouldings are obtained, on which the following characteristics
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |